7,2'-Dihydroxyflavone

Catalog No.
S624047
CAS No.
77298-66-9
M.F
C15H10O4
M. Wt
254.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,2'-Dihydroxyflavone

CAS Number

77298-66-9

Product Name

7,2'-Dihydroxyflavone

IUPAC Name

7-hydroxy-2-(2-hydroxyphenyl)chromen-4-one

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

InChI

InChI=1S/C15H10O4/c16-9-5-6-11-13(18)8-15(19-14(11)7-9)10-3-1-2-4-12(10)17/h1-8,16-17H

InChI Key

NUGPQONICGTVNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)O

The exact mass of the compound 7,2'-Dihydroxyflavone is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of flavones in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

7,2'-Dihydroxyflavone is a highly specific synthetic flavonoid standard characterized by hydroxyl substitutions at the 7-position of the A-ring and the ortho 2'-position of the B-ring [1]. Unlike more ubiquitous dietary flavonoids, this exact isomer is primarily procured for high-precision structure-activity relationship (SAR) studies, Phase II metabolism profiling, and neurotrophic receptor binding assays. Its unique substitution pattern dictates its specific intramolecular hydrogen bonding, distinct solubility profile in organic solvents, and precise interaction with uridine diphosphate glucuronosyltransferases (UGTs). For industrial and pharmaceutical buyers, securing high-purity 7,2'-Dihydroxyflavone is essential for establishing reliable baseline data in pharmacokinetic scaling and avoiding the redox liabilities associated with catechol-containing analogs [1].

Generic substitution of 7,2'-Dihydroxyflavone with closely related isomers, such as 7,4'-Dihydroxyflavone or the widely studied 7,8-Dihydroxyflavone, fundamentally compromises assay integrity [1]. The ortho-positioned 2'-hydroxyl group on the B-ring of 7,2'-Dihydroxyflavone creates unique steric hindrance and intramolecular hydrogen bonding capabilities that are entirely absent in the para-substituted 7,4'-isomer. This structural divergence drastically alters phase II metabolism rates, with the 7,2'-isomer exhibiting distinct intrinsic clearance kinetics during UGT-mediated glucuronidation [2]. Furthermore, substituting with 7,8-Dihydroxyflavone introduces a catechol moiety on the A-ring, which is highly susceptible to rapid auto-oxidation and redox cycling [1]. Consequently, using alternative isomers as cost-saving substitutes in high-throughput screening or pharmacokinetic modeling will yield artifactual binding data and inaccurate metabolic clearance predictions.

UGT-Mediated Glucuronidation Clearance Rates

In comparative intestinal metabolism studies, the specific positioning of the hydroxyl group on the B-ring profoundly impacts glucuronidation rates. 7,2'-Dihydroxyflavone demonstrates an intrinsic clearance between 150–230 µl/min/mg protein in human jejunum and rat intestinal microsomes [1]. In stark contrast, the 7,4'-isomer exhibits a clearance of less than 100 µl/min/mg protein, while the 7,3'-isomer shows a massive clearance of 1737.2 µl/min/mg protein [1].

Evidence DimensionIntrinsic clearance (UGT glucuronidation)
Target Compound Data150–230 µl/min/mg protein
Comparator Or Baseline7,4'-Dihydroxyflavone (<100 µl/min/mg protein) and 7,3'-Dihydroxyflavone (1737.2 µl/min/mg protein)
Quantified Difference>1.5x higher than 7,4'-isomer; ~10x lower than 7,3'-isomer
ConditionsHuman jejunum and rat intestinal microsomes

Procuring the exact 7,2'-isomer is critical for accurate Phase II metabolism profiling, as generic substitution leads to order-of-magnitude errors in pharmacokinetic scaling.

Oxidative Stability and Redox Cycling Avoidance

The structural stability of flavonoid screening libraries is heavily dependent on the presence or absence of catechol groups [1]. 7,8-Dihydroxyflavone features adjacent hydroxyl groups (catechol) on the A-ring, making it a potent hydrogen donor but highly susceptible to rapid auto-oxidation and redox cycling in aqueous assay buffers. 7,2'-Dihydroxyflavone separates its hydroxyl groups across the A and B rings, eliminating the catechol liability while maintaining the dihydroxyflavone scaffold, thereby providing superior oxidative stability over time [1].

Evidence DimensionOxidative stability in aqueous buffers
Target Compound DataStable non-catechol scaffold (no rapid auto-oxidation)
Comparator Or Baseline7,8-Dihydroxyflavone (Catechol-driven rapid oxidation and redox cycling)
Quantified DifferenceElimination of catechol-induced false positives in HTS
ConditionsHigh-throughput screening (HTS) aqueous buffer systems

Buyers assembling long-term screening libraries should prioritize 7,2'-Dihydroxyflavone to prevent assay degradation and redox-related false positives common with 7,8-Dihydroxyflavone.

Conformational Rigidity via Intramolecular Hydrogen Bonding

The ortho-substitution (2'-OH) on the B-ring of 7,2'-Dihydroxyflavone allows for potential intramolecular hydrogen bonding with the adjacent oxygen atoms of the C-ring, restricting the free rotation of the B-ring [1]. This creates a more rigid, non-planar 3D conformation. The 7,4'-Dihydroxyflavone isomer, with its para-substitution, lacks this capability, resulting in a more symmetrical electron density and a different rotational profile, which fundamentally alters its binding pocket sterics and organic solvent solubility [1].

Evidence DimensionConformational rigidity and B-ring rotation
Target Compound DataRestricted rotation due to 2'-OH intramolecular H-bonding potential
Comparator Or Baseline7,4'-Dihydroxyflavone (Unrestricted B-ring rotation, symmetrical)
Quantified DifferenceDistinct 3D steric profile and altered partition coefficient
ConditionsStructure-Activity Relationship (SAR) modeling and formulation

For procurement in SAR drug discovery, the unique conformational sterics of the 7,2'-isomer provide a distinct binding profile that cannot be replicated by the 7,4'-isomer.

Phase II Pharmacokinetic Profiling Assays

Due to its specific intrinsic clearance rate (150–230 µl/min/mg protein), 7,2'-Dihydroxyflavone is the optimal substrate for calibrating UGT-mediated intestinal glucuronidation assays [1]. It serves as a crucial mid-range clearance benchmark when comparing the extreme metabolic stability of the 7,4'-isomer and the rapid clearance of the 7,3'-isomer.

Non-Catechol Control in Neurotrophic Screening

In SAR studies targeting neurotrophic pathways, 7,2'-Dihydroxyflavone is an essential procurement item as a stable, non-catechol structural analog to 7,8-Dihydroxyflavone [2]. It allows researchers to isolate the effects of specific receptor binding from the confounding artifacts of catechol-driven redox cycling.

Conformational Probing in Flavonoid Library Design

The unique intramolecular hydrogen bonding potential of the 2'-hydroxyl group makes this compound an ideal candidate for inclusion in specialized flavonoid screening libraries [2]. It provides a sterically constrained 3D conformation that is highly valuable for probing the spatial requirements of enzyme active sites or receptor binding pockets, differentiating it from flexible, para-substituted analogs.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

254.05790880 g/mol

Monoisotopic Mass

254.05790880 g/mol

Heavy Atom Count

19

Metabolism Metabolites

7,2p-Dihydroxyflavone has known human metabolites that include (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-(2-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid.

Wikipedia

7-hydroxy-2-(2-hydroxyphenyl)-1-benzopyran-4-one

Dates

Last modified: 04-14-2024

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